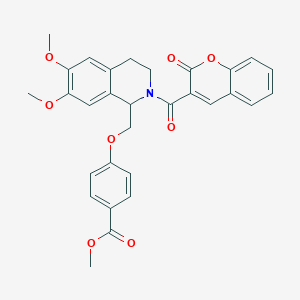

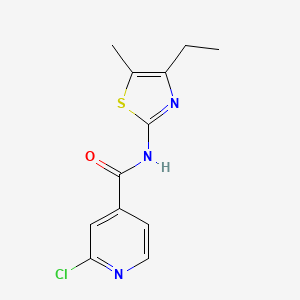

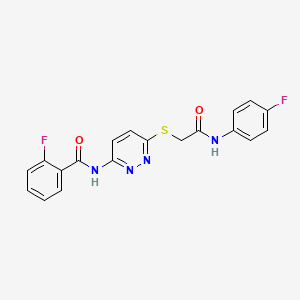

methyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring systems and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ester could undergo hydrolysis, and the chromene and tetrahydroisoquinoline moieties could participate in various types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique

Synthetic Chemistry Applications

The compound's structural motifs, such as the tetrahydroisoquinoline and chromene units, are integral in the synthesis of complex heterocyclic compounds. For instance, the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate yields 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating the compound's utility in generating diverse heterocyclic architectures Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A. (2014). Additionally, enantioselective syntheses of alkaloids such as laudanidine and armepavine from deprotonated α-aminonitriles, leveraging structures akin to the query compound, illustrate its relevance in asymmetric synthesis and the preparation of bioactive molecules Blank, N., & Opatz, T. (2011).

Pharmacological and Biological Research

The compound's framework is also pivotal in the synthesis of optically active diaryl tetrahydroisoquinoline derivatives, which are of interest for their potential as catalysts in stereocontrol reactions, indicative of their applications in creating enantioselective drugs Naicker, T., Govender, T., Kruger, H., & Maguire, G. E. (2011).

Material Science and Chemical Engineering

Furthermore, derivatives related to the query compound find applications in material science and chemical engineering, such as in the synthesis of new heterocyclic compounds with potential optical and electronic properties. Studies on derivatives like "methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate" elucidate the formation of strong intramolecular hydrogen bonds, which could influence the design of novel materials with specific physicochemical characteristics Kovalenko, S., et al. (2019).

Mécanisme D'action

Target of Action

Similar compounds, such as coumarins and isoquinolines, have been known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties .

Mode of Action

Coumarins have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .

Biochemical Pathways

Similar compounds such as 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso (thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological activities, as mentioned above .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[6,7-dimethoxy-2-(2-oxochromene-3-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27NO8/c1-35-26-15-19-12-13-31(28(32)23-14-20-6-4-5-7-25(20)39-30(23)34)24(22(19)16-27(26)36-2)17-38-21-10-8-18(9-11-21)29(33)37-3/h4-11,14-16,24H,12-13,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGMZCOWZJEVEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC4=CC=CC=C4OC3=O)COC5=CC=C(C=C5)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944866.png)

![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2944870.png)

![3-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2944871.png)

![[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2944875.png)

![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2944876.png)

![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)